3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems with multiple substituents. The base name pyrazolo[1,5-a]pyrimidine indicates a bicyclic system where a pyrazole ring is fused to a pyrimidine ring through positions 1 and 5 of the pyrazole and position a of the pyrimidine. The numerical designation [1,5-a] specifically describes the fusion pattern, with the pyrazole nitrogen at position 1 connecting to the pyrimidine ring. The complete systematic name this compound reflects the substitution pattern where position 3 bears a bromine atom, position 2 carries a methyl group, and position 7 is substituted with a 4-pyridinyl moiety.
The molecular formula C12H9BrN4 provides essential compositional information about this heterocyclic compound. This formula indicates the presence of twelve carbon atoms, nine hydrogen atoms, one bromine atom, and four nitrogen atoms, resulting in a molecular weight of approximately 289.13 grams per mole. The high nitrogen content reflects the heterocyclic nature of both the pyrazolo[1,5-a]pyrimidine core and the pyridinyl substituent. The degree of unsaturation calculated from this molecular formula equals 10, consistent with the presence of multiple ring systems and double bonds within the aromatic framework. The Chemical Abstracts Service registry number 860788-55-2 serves as a unique identifier for this specific compound in chemical databases and literature.
| Property | Value |
|---|---|
| Molecular Formula | C12H9BrN4 |
| Molecular Weight | 289.13 g/mol |
| Chemical Abstracts Service Number | 860788-55-2 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Degree of Unsaturation | 10 |
Structural Features and Heterocyclic Core Configuration
The structural architecture of this compound centers around the pyrazolo[1,5-a]pyrimidine bicyclic core, which represents a fusion of pyrazole and pyrimidine rings sharing a common nitrogen-carbon bond. This fused system creates a planar heterocyclic framework that serves as the foundation for the compound's chemical and biological properties. The pyrazole portion contributes two nitrogen atoms, while the pyrimidine ring adds two additional nitrogen atoms, resulting in a nitrogen-rich heterocyclic system that exhibits unique electronic properties and coordination capabilities. The aromatic character of this fused system extends throughout both rings, creating a delocalized electron system that influences the compound's reactivity and spectroscopic behavior.
The substitution pattern significantly impacts the molecular geometry and electronic distribution within the heterocyclic framework. The bromine atom at position 3 introduces both steric bulk and electron-withdrawing character, which affects the reactivity of adjacent positions and the overall electronic density of the ring system. The methyl group at position 2 provides electron-donating character through hyperconjugation and inductive effects, creating an electronic asymmetry within the molecule. The 4-pyridinyl substituent at position 7 extends the aromatic system and introduces an additional coordination site through the pyridine nitrogen, potentially enabling metal coordination or hydrogen bonding interactions. This substitution pattern creates a molecule with distinct electronic regions that can participate in various types of chemical interactions.
The three-dimensional conformation of the molecule involves the relative orientation of the pyridinyl substituent with respect to the pyrazolo[1,5-a]pyrimidine core. Computational studies and crystallographic investigations of similar compounds suggest that the pyridinyl ring can adopt various orientations relative to the central bicyclic system, with the preferred conformation influenced by both intramolecular interactions and crystal packing forces. The planarity of the pyrazolo[1,5-a]pyrimidine core system, with maximum deviations typically less than 0.1 Angstroms, provides a rigid framework that constrains the overall molecular geometry. The bromine atom's position perpendicular to the ring plane creates additional steric considerations that influence the compound's interactions with other molecules and potential binding sites.
| Structural Feature | Description |
|---|---|
| Core System | Pyrazolo[1,5-a]pyrimidine bicyclic framework |
| Ring Fusion Type | [1,5-a] fusion pattern |
| Aromatic Character | Extended delocalization across both rings |
| Substitution Pattern | 3-Bromo, 2-methyl, 7-(4-pyridinyl) |
| Molecular Planarity | Essentially planar core with substituent rotation |
| Nitrogen Content | Four nitrogen atoms total |
Spectroscopic Identification using Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, and Ultraviolet-Visible Techniques
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. Proton nuclear magnetic resonance spectroscopy typically reveals distinct resonances corresponding to the various hydrogen environments within the molecule. The methyl group at position 2 appears as a singlet in the aliphatic region, typically around 2.5-3.0 parts per million, while the aromatic protons of both the pyrazolo[1,5-a]pyrimidine core and the pyridinyl substituent resonate in the aromatic region between 7.0-9.0 parts per million. The pyridinyl protons often exhibit characteristic splitting patterns due to coupling with adjacent protons, with the ortho protons to nitrogen appearing further downfield due to the electron-withdrawing effect of the nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with characteristic chemical shifts for the various carbon environments. The aromatic carbons of the pyrazolo[1,5-a]pyrimidine system typically appear between 110-160 parts per million, while the carbon bearing the bromine substituent shows a distinctive upfield shift due to the heavy atom effect. The methyl carbon resonates in the aliphatic region around 15-25 parts per million, and the pyridinyl carbons contribute additional signals in the aromatic region with the carbon ortho to nitrogen appearing at higher chemical shifts. The multiplicity and chemical shift patterns provide definitive structural confirmation and enable assignment of specific carbon atoms within the molecular framework.
Infrared spectroscopy identifies characteristic functional group vibrations that confirm the presence of specific structural features within the molecule. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl group occur around 2850-2950 wavenumbers. The carbon-nitrogen stretching vibrations of the heterocyclic rings contribute to the fingerprint region between 1400-1600 wavenumbers, with pyrimidine rings showing characteristic absorptions around 1500-1550 wavenumbers. The carbon-bromine stretching vibration, although typically weak, can be observed in the 515-690 wavenumber region. The overall infrared spectrum provides a fingerprint that aids in compound identification and purity assessment.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation information that supports structural identification. The molecular ion peak appears at mass-to-charge ratio 289, corresponding to the molecular weight of the compound. Common fragmentation patterns include loss of the bromine atom, resulting in a peak at mass-to-charge ratio 210, and various rearrangements involving the pyridinyl substituent. The isotope pattern reflects the presence of bromine, which exists as two isotopes with masses 79 and 81, creating a characteristic doublet separated by two mass units with an approximate 1:1 intensity ratio. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish this compound from isomers or closely related structures.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended aromatic system of the molecule. The pyrazolo[1,5-a]pyrimidine core typically exhibits absorption maxima in the ultraviolet region, often between 250-350 nanometers, corresponding to π-π* transitions within the heterocyclic framework. The presence of the pyridinyl substituent may extend the conjugation and influence the absorption profile, potentially causing bathochromic shifts or additional absorption bands. The bromine substituent can affect the electronic transitions through both inductive and mesomeric effects, altering the energy gaps between molecular orbitals. Solvent effects on the absorption spectra provide information about the polarity and electronic nature of the excited states, with polar solvents typically causing shifts in absorption maxima due to differential solvation of ground and excited states.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Methyl singlet (2.5-3.0 ppm), aromatic multipets (7.0-9.0 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), methyl carbon (15-25 ppm) |
| Infrared Spectroscopy | Aromatic C-H (3000-3100 cm⁻¹), C-N stretches (1400-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion at m/z 289, bromine isotope pattern |
| Ultraviolet-Visible Spectroscopy | π-π* transitions (250-350 nm), solvent-dependent shifts |
Properties
IUPAC Name |
3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAJOXSNFHIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320149 | |
| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860788-55-2 | |
| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Formation of 3-amino-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine.
Oxidation Products: Formation of corresponding oxides.
Reduction Products: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has shown promising anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits for inflammatory diseases. In pharmacological screenings, certain derivatives demonstrated potent activity against inflammation induced by carrageenan, with effective prostaglandin inhibition .
Structural and Functional Characterization
The structural characteristics of this compound facilitate its function as a versatile scaffold for further chemical modifications. The compound's unique heterocyclic structure allows it to interact with various biological targets:
- Kinase Inhibition : Many derivatives have been identified as inhibitors of different kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression .
- Receptor Modulation : The compound has also been studied for its potential to act as agonists or antagonists at various receptors, including dopamine and vasopressin receptors .
Material Science Applications
In addition to its biological applications, this compound has been explored for its optical properties. Certain derivatives have been synthesized to act as fluorophores, demonstrating significant photophysical characteristics suitable for material science applications . These compounds can be utilized in the development of sensors and imaging technologies.
Study on Anticancer Properties
In a recent study focusing on the anticancer activity of pyrazolo[1,5-a]pyrimidines, researchers synthesized several derivatives and evaluated their effects on cell lines such as A549 and MCF-7. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds .
Evaluation of Anti-inflammatory Effects
Another research project assessed the anti-inflammatory potential of various pyrazolo[1,5-a]pyrimidine derivatives through in vivo models. The findings indicated that specific modifications to the core structure enhanced anti-inflammatory efficacy while reducing toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and material science .
Biological Activity
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Structure and Properties
The molecular structure of this compound includes:
- A bromine atom at the 3rd position.
- A methyl group at the 2nd position.
- A pyridinyl group at the 7th position.
The molecular formula is with a molecular weight of approximately 288.13 g/mol. The compound's unique substitution pattern contributes to its biological activity and specificity as a kinase inhibitor.
Target Enzymes
This compound primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential therapeutic agent against various malignancies .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several downstream signaling pathways involved in cell proliferation and survival. This action can result in:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Pharmacokinetics
In silico studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties such as good absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for their effectiveness as therapeutic agents.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound and its analogs:
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Demonstrated notable growth inhibition.
- HCT-116 (colon cancer) : Showed reduced viability upon treatment with this compound.
- HepG2 (liver cancer) : Indicated potential for hepatocellular carcinoma treatment .
Structure–Activity Relationship (SAR)
A study focusing on SAR revealed that modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance or diminish biological activity. Key findings include:
- Methylation at specific positions can significantly impact potency against target enzymes.
- The presence of electron-withdrawing groups increases inhibitory activity against CDKs .
Case Studies and Research Findings
Several case studies highlight the efficacy and potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence product purity?
- Methodology :
- Cyclization : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of substituted hydrazines with β-ketoesters or enaminones under acidic or basic conditions .
- Substitution : The 3-bromo substituent is introduced via electrophilic bromination or nucleophilic substitution using NaBr/CuBr in DMF at 80–100°C .
- Purification : Recrystallization from ethanol/DMF or column chromatography (silica gel, CHCl₃/MeOH) is critical for isolating high-purity products .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 65–75 | ≥95% |
| Bromination | 80–90 | ≥98% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methyl at C2: δ 2.5 ppm; pyridinyl protons: δ 8.2–8.6 ppm) and carbon types (e.g., C3-Br: δ 120–125 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at 550–600 cm⁻¹, pyridinyl C=N at 1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 330–335) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing substituted pyrazolo[1,5-a]pyrimidines?
- Approach :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Provides definitive confirmation of regiochemistry (e.g., distinguishing C7-pyridinyl vs. C5 substitution) .
- Case Study : A 2022 study resolved conflicting NOE data for a C7-substituted analog using single-crystal X-ray analysis, confirming the pyridinyl group’s orientation .
Q. What strategies optimize regioselectivity in substitution reactions at the 3-bromo position?
- Methodology :
- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ in DMF enhances Suzuki coupling yields (e.g., aryl substitutions: 85–92%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic displacement over elimination .
- Data Table :
| Substrate | Catalyst | Yield (%) | Regioselectivity (C3:C5) |
|---|---|---|---|
| 3-Bromo derivative | Pd(PPh₃)₄ | 90 | 95:5 |
| 3-Chloro derivative | CuI | 75 | 80:20 |
Q. How does the electronic environment of the 4-pyridinyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-deficient pyridinyl ring at C7 withdraws electron density via conjugation, activating the C3-bromo site for nucleophilic attack .
- DFT calculations show a 0.3 eV lower activation energy for C3-Br substitution compared to non-pyridinyl analogs .
- Experimental Validation :
- Suzuki coupling with 4-pyridinyl derivatives proceeds 2.5× faster than phenyl-substituted analogs under identical conditions .
Contradiction Analysis & Optimization
Q. Why do some studies report conflicting bioactivity data for pyrazolo[1,5-a]pyrimidines in kinase inhibition assays?
- Root Cause :
- Variations in cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1–10 µM) alter IC₇₀ values .
- Impurity profiles (e.g., residual DMF in samples) may artifactually inhibit enzymatic activity .
- Mitigation :
- Standardize assay protocols (fixed ATP at 10 µM) and validate purity via LC-MS before testing .
Structure-Activity Relationship (SAR) Considerations
Q. How do substituents at C2-methyl and C7-pyridinyl positions modulate target selectivity?
- SAR Trends :
- C2-Methyl : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .
- C7-Pyridinyl : Improves kinase binding (KDR IC₅₀ = 12 nM vs. 45 nM for phenyl analogs) via H-bonding with hinge regions .
- Data Table :
| Derivative | KDR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| C7-Pyridinyl | 12 | 8.5 |
| C7-Phenyl | 45 | 2.1 |
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., 30-minute cyclization vs. 12-hour conventional heating) .
- Characterization : Combine LC-MS with HRMS to detect trace impurities (<0.1%) that may skew biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
